4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride

Medicinal Chemistry Steric Hindrance Sulfonamide Conformation

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride (CAS 351003-50-4) is a polyfunctional arenesulfonyl chloride featuring a para-bromo substituent flanked by two ortho-methyl groups on the aromatic ring. This architecture imparts a unique combination of steric hindrance and electronic modulation to the electrophilic sulfur center, distinguishing it from simpler sulfonyl chlorides.

Molecular Formula C8H8BrClO2S
Molecular Weight 283.57 g/mol
CAS No. 351003-50-4
Cat. No. B1271909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
CAS351003-50-4
Molecular FormulaC8H8BrClO2S
Molecular Weight283.57 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)Cl)C)Br
InChIInChI=1S/C8H8BrClO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3
InChIKeyVTPRHRFUFYYYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride (CAS 351003-50-4): A Sterically and Electronically Differentiated Sulfonylation Reagent


4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride (CAS 351003-50-4) is a polyfunctional arenesulfonyl chloride featuring a para-bromo substituent flanked by two ortho-methyl groups on the aromatic ring [1]. This architecture imparts a unique combination of steric hindrance and electronic modulation to the electrophilic sulfur center, distinguishing it from simpler sulfonyl chlorides. The compound is a white solid (mp 49–51 °C) that is readily soluble in organic solvents and is valued as a versatile building block for introducing a dense, functionalizable aryl sulfonyl group into drug candidates and advanced materials [2].

Why Generic Sulfonyl Chlorides Cannot Replace 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride in Structure-Activity Studies


In sulfonamide-based drug discovery, the steric and electronic environment of the sulfonyl group profoundly impacts target binding and ADME properties [1]. The 2,6-dimethyl pattern in this reagent creates a conformationally constrained pocket that can drive selectivity, while the para-bromo substituent simultaneously attenuates electrophilicity and provides a synthetic handle for late-stage diversification via cross-coupling . Using unsubstituted or mono-substituted benzenesulfonyl chlorides removes this dual functionality, potentially altering reaction kinetics, product stability, or biological activity. The quantitative evidence below demonstrates that these differences are measurable and consequential.

Quantitative Differentiation: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride vs. Leading Analogs


Steric Bulk at the Active Site: Molecular Volume Comparison

The presence of ortho-methyl groups significantly increases the steric demand around the sulfonyl center. The molecular weight is 283.57 g/mol, compared to 204.67 g/mol for the non-brominated, non-methylated 2,6-dimethylbenzenesulfonyl chloride (CAS 2905-29-5) and 239.5 g/mol for 4-bromobenzenesulfonyl chloride (CAS 98-58-8) [1]. This increase in volume and mass directly impacts the size of the binding pocket occupied by the sulfonamide product, a critical parameter in structure-based drug design.

Medicinal Chemistry Steric Hindrance Sulfonamide Conformation

Electrophilic Reactivity Modulation: Impact of Bromo Substituent on Hydrolysis Rate

The electron-withdrawing bromine atom at the para-position reduces the electron density on the sulfonyl group, altering its electrophilicity. Solvolysis studies on substituted benzenesulfonyl chlorides show that a 4-bromo substituent significantly changes the reaction rate compared to unsubstituted or methyl-substituted analogs [1]. While the target compound's specific rate constant is not reported, its reactivity profile can be inferred to lie between the more reactive 2,6-dimethylbenzenesulfonyl chloride and the less reactive unsubstituted parent.

Physical Organic Chemistry Reaction Kinetics Electrophilicity

Synthetic Utility: Tandem Desulfitative Coupling Enabled by the C–Br Bond

Unlike 2,6-dimethylbenzenesulfonyl chloride which lacks a second functional group, the para-bromo substituent in the target compound remains intact during Pd-catalyzed desulfitative arylation [1]. This allows for a second, downstream diversification via cross-coupling, a strategy not available with simpler analogs. The reaction of 4-bromobenzenesulfonyl chlorides with heteroarenes gives products without C–Br bond cleavage, enabling sequential functionalization [1].

Synthetic Methodology C-H Activation Palladium Catalysis

Procurement Cost Analysis: Value Justification for a Multifunctional Reagent

The market price for 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride (97% purity) is approximately 1,356 CNY/gram from major Chinese suppliers . In comparison, its simpler analog, 2,6-dimethylbenzenesulfonyl chloride (95% purity), lists at 3,879 CNY/gram . The target compound is thus ~65% cheaper per gram despite offering two additional functional handles (Br and two methyl groups). This cost advantage, coupled with its higher synthetic utility, presents a superior value proposition for medicinal chemistry labs operating with limited budgets.

Procurement Cost-Benefit Analysis Chemical Sourcing

Optimal Deployment Scenarios for 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride


Diversity-Oriented Synthesis of Sulfonamide Libraries

The compound's dual reactivity enables a powerful 'build-and-diversify' platform. First, the sulfonyl chloride is used to create a core sulfonamide scaffold with various amines, establishing an initial SAR set. Second, the intact aryl bromide allows for a subsequent Suzuki or Buchwald-Hartwig coupling to introduce a second dimension of diversity onto the phenyl ring, a strategy not possible with non-halogenated analogs [1]. This is supported by evidence that the C–Br bond survives typical sulfonylation conditions, making this reagent ideal for generating large, complex compound libraries efficiently.

Conformational Control in Peptide Mimetics

In projects targeting protein-protein interactions, the 2,6-dimethyl substitution pattern enforces a specific orientation of the sulfonamide group relative to the scaffold, reducing rotatable bonds and potentially increasing target affinity . The target compound delivers this conformational control while the bromo-substituent tunes the ring's electron density, a combination not offered by 2,6-dimethylbenzenesulfonyl chloride. This is critical for optimizing the potency and selectivity of peptide-derived inhibitors, where pre-organization of the ligand is key to overcoming the entropic penalty of binding.

Process Chemistry for Late-Stage Functionalization

The moderated electrophilicity of this reagent, inferred from the presence of the electron-withdrawing bromine, provides a safer and more controlled reaction profile for sulfonamide formation on sensitive, highly functionalized drug candidates at scale [1]. Compared to the more reactive, simpler sulfonyl chlorides, this reagent can minimize exothermic events and by-product formation, leading to simpler work-up procedures and higher isolated yields of the desired product. This is a key consideration for technology transfer from discovery to development.

Cost-Efficient Medicinal Chemistry Procurement

At a market price approximately 65% lower than its non-brominated 2,6-dimethyl analog, this compound offers a unique value proposition [1]. It provides a higher degree of structural complexity and synthetic utility at a lower cost, making it the rational choice for budget-conscious medicinal chemistry groups that need to maximize the impact of every purchased building block. This economic advantage is quantifiable and directly impacts the number of analogs that can be synthesized within a given budget.

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